6-CHLORO-7-[(3-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE
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Overview
Description
6-CHLORO-7-[(3-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with chloro, chlorophenylmethoxy, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-7-[(3-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure.
Substitution Reactions: The core structure undergoes substitution reactions to introduce the chloro, chlorophenylmethoxy, and propyl groups.
Reaction Conditions: These reactions are often carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes process optimization to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-7-[(3-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and chlorophenylmethoxy groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or deoxygenated products.
Scientific Research Applications
6-CHLORO-7-[(3-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CHLORO-7-[(3-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
6-CHLORO-7-[(4-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE: Similar structure with a different position of the chloro group on the phenyl ring.
6-CHLORO-7-[(3-METHOXYPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE: Similar structure with a methoxy group instead of a chloro group on the phenyl ring.
Uniqueness
6-CHLORO-7-[(3-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-7-[(3-chlorophenyl)methoxy]-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2O3/c1-2-4-13-8-19(22)24-17-10-18(16(21)9-15(13)17)23-11-12-5-3-6-14(20)7-12/h3,5-10H,2,4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBZQIRXGDLRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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